molecular formula C6H8N2O2 B1268380 1-Ethyl-1H-pyrazole-3-carboxylic acid CAS No. 400755-44-4

1-Ethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1268380
M. Wt: 140.14 g/mol
InChI Key: YRKRPSDCHZQNDF-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To 1-ethyl-1H-pyrazole-3-carboxylic acid (5.01 g, 35.7 mmol) in benzene/MeOH (45 mL/10 mL) at 0° C. was added dropwise (diazomethyl)trimethylsilane (19.7 mL, 39.3 mmol) in hexanes (2M). The cold bath was removed and the reaction mixture was stirred at ambient temperature for one hour. The reaction was quenched with the addition of acetic acid (0.25 mL). The mixture was concentrated under reduced pressure to give crude product, to which was added THF (50 mL) and the solution was cooled to 0° C. Lithium aluminum hydride (1.36 g, 35.7 mmol) was added cautiously to the solution. The cold bath was removed once the addition was complete. The mixture was stirred at ambient temperature for 2 hours and the reaction was quenched by careful addition of sodium sulfate decahydrate. The mixture was filtered through Celite, and the filter pad was washed with EtOAc (200 mL). The filtrate was concentrated under reduced pressure to give the product (4.41 g).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[CH:6][C:5]([C:8](O)=[O:9])=[N:4]1)[CH3:2].[N+](=C[Si](C)(C)C)=[N-].C1COCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1C=CC=CC=1.CO>[CH2:1]([N:3]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[N:4]1)[CH3:2] |f:3.4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
C(C)N1N=C(C=C1)C(=O)O
Name
Quantity
19.7 mL
Type
reactant
Smiles
[N+](=[N-])=C[Si](C)(C)C
Name
benzene MeOH
Quantity
45 mL
Type
solvent
Smiles
C1=CC=CC=C1.CO
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the addition of acetic acid (0.25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The cold bath was removed once the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by careful addition of sodium sulfate decahydrate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter pad was washed with EtOAc (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1N=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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